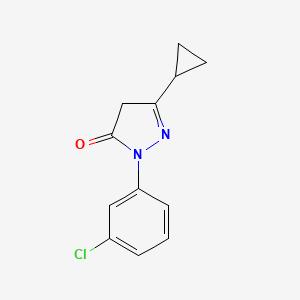

1-(3-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one

描述

1-(3-Chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a 3-chlorophenyl group at position 1 and a cyclopropyl substituent at position 2. Pyrazolones are five-membered heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

属性

IUPAC Name |

2-(3-chlorophenyl)-5-cyclopropyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-9-2-1-3-10(6-9)15-12(16)7-11(14-15)8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSZRFVNVNVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

1-(3-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a crucial role in signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in rodent models, low doses have been shown to modulate neurotransmitter levels, whereas high doses can cause neurotoxicity and behavioral changes. Threshold effects and toxicities observed in these studies highlight the importance of dosage regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may bind to plasma proteins, affecting its bioavailability and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects.

生物活性

1-(3-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered pyrazole ring with significant structural characteristics that contribute to its pharmacological properties. The molecular formula is C₁₂H₁₁ClN₂O, and it is noted for potential applications in treating various diseases, including inflammation, cancer, and microbial infections.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, studies have shown that compounds similar to this compound can reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

The compound has shown cytotoxic effects against various cancer cell lines. Notably, its mechanism may involve the inhibition of specific kinases and enzymes critical for cancer cell proliferation. A related study identified several pyrazole derivatives as selective Polo-like kinase 1 inhibitors, which are promising candidates for cancer therapy .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Compounds in this class have demonstrated significant activity against pathogens such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances their antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Below is a comparative analysis of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | Methyl group instead of cyclopropyl | Anti-inflammatory properties |

| 1-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one | Different chlorophenyl substitution | Potential anti-cancer activity |

| 1-(3-fluorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one | Fluorine substitution at the phenyl ring | Enhanced activity against certain pathogens |

These variations illustrate how different substituents can significantly influence the pharmacological profile of pyrazole derivatives.

Case Studies

Several case studies have focused on the biological activity of pyrazole derivatives similar to this compound:

Case Study 1: Anti-inflammatory Effects

In a study examining a series of novel pyrazole derivatives, compounds were tested for their ability to inhibit TNF-α and IL-6 production in vitro. The most effective compounds exhibited over 80% inhibition at low micromolar concentrations .

Case Study 2: Anticancer Properties

Another investigation into the anticancer potential of pyrazole derivatives revealed that certain compounds could induce apoptosis in cancer cell lines through caspase activation pathways. This study highlighted the potential for these compounds as therapeutic agents in oncology .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of various pyrazole derivatives found that some exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The structure containing a cyclopropyl group was particularly noted for enhancing antimicrobial potency .

科学研究应用

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant properties of 1-(3-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one. In particular:

- Mechanism of Action : The compound has been shown to influence voltage-gated sodium and calcium channels, as well as GABA transporters, which are critical in controlling neuronal excitability and preventing seizures.

- Animal Studies : In animal models of epilepsy, this compound exhibited significant anticonvulsant activity compared to standard treatments such as valproic acid and ethosuximide. For instance, it demonstrated a higher effective dose (ED50) than these reference drugs, indicating its potential as a new therapeutic agent for epilepsy management .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable:

- Research Findings : Studies have indicated that derivatives of pyrazole compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar properties.

- Clinical Relevance : The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been widely researched:

- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. These include lung cancer (A549), prostate cancer (PC-3), and others.

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Summary of Research Findings

相似化合物的比较

Structural and Substituent Variations

Key analogs differ in substituents at position 3 and the chlorophenyl ring’s position (3- vs. 4-chloro). Below is a comparative analysis:

Key Observations:

- Substituent Effects :

- Cyclopropyl vs. Alkyl Chains : Cyclopropyl’s rigid, strained ring may enhance steric hindrance and alter electronic properties compared to linear alkyl groups (ethyl, propyl). This could influence binding affinity in biological systems or catalytic activity .

- Chlorophenyl Position : 3-Chloro derivatives (e.g., target compound) exhibit different conjugation and electron delocalization patterns compared to 4-chloro isomers. For example, 1-(4-chlorophenyl)-3-phenyl-... shows dihedral angles of 18.23° (chlorophenyl) and 8.35° (phenyl) with the pyrazolone ring, optimizing π-π stacking .

- Molecular Weight Trends :

Ethyl substituents yield lower molecular weights (222.67 g/mol), while bulkier groups (isopropyl, propyl) increase molecular weight (~236.7 g/mol). Cyclopropyl’s molecular weight is expected to fall between ethyl and propyl.

Physicochemical and Functional Properties

- Purity and Stability: Analogs like 1-(3-chlorophenyl)-3-ethyl-... and 1-(3-chlorophenyl)-3-(propan-2-yl)-... 1-(4-Chlorophenyl)-3-propyl-... is stable under lab conditions (≥98% purity) and used in pharmaceutical intermediates .

- Biological Activity: Pyrazolone derivatives exhibit antimicrobial, antitumor, and antioxidant activities. For example, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-... The cyclopropyl group’s rigidity may enhance binding to biological targets, though direct evidence is lacking.

准备方法

Cyclocondensation of Chalcones with Hydrazines

The most common and established method for preparing 1-(3-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one involves the cyclocondensation reaction of chalcones with hydrazine derivatives. Chalcones bearing the appropriate substituents (such as a 3-chlorophenyl group) are reacted with hydrazines or substituted hydrazines under reflux conditions in ethanol or other suitable solvents to form the pyrazoline ring system.

General Reaction Scheme :

Chalcone (bearing 3-chlorophenyl substituent) + Cyclopropyl hydrazine → this compoundReaction Conditions :

Typically, reflux in ethanol with catalytic acid or base, or in the presence of triethanolamine to facilitate cyclization. Reaction times range from several hours to overnight.Mechanism :

The hydrazine attacks the α,β-unsaturated carbonyl system of the chalcone, followed by cyclization and dehydration to yield the pyrazoline ring.Research Findings :

Joshi et al. reported the synthesis of 5-aryl-3-cyclopropyl-4,5-dihydropyrazole derivatives via cyclization of chalcones with hydrazine derivatives, demonstrating good yields and effective substitution patterns, including chloro substituents on the phenyl ring.

Multicomponent Domino Reactions Involving Arylglyoxals and Pyrazol-5-amines

An alternative preparation involves multicomponent domino reactions where arylglyoxals react with pyrazol-5-amines bearing cyclopropyl substituents.

-

- Cyclopropyl groups at the 3-position of pyrazol-5-amines participate successfully in these domino reactions, allowing the formation of complex fused pyrazole derivatives.

- Electron-withdrawing groups such as chlorine on the arylglyoxal moiety can affect reactivity but are tolerated, enabling the synthesis of 3-chlorophenyl substituted pyrazoline derivatives.

Reaction Conditions :

Typically performed in polar aprotic solvents such as DMF, with acid promoters like p-toluenesulfonic acid, at moderate temperatures.Mechanistic Insights :

The steric hindrance of substituents on the pyrazole ring influences the reaction pathway, which can be leveraged to selectively synthesize the desired pyrazoline derivatives.

Cyclocondensation Using 1,3-Dicarbonyl Compounds and Hydrazines

Another approach involves the regioselective cyclocondensation of 1,3-dicarbonyl compounds with aryl hydrazines under optimized conditions.

Optimized Conditions :

Cyclocondensation in aprotic dipolar solvents such as DMF, NMP, or DMAc, often with the addition of strong acid (e.g., 10 N HCl) to accelerate dehydration and improve yields.Advantages :

This method provides better control over regioselectivity and allows for the introduction of various substituents, including 3-chlorophenyl groups, on the pyrazoline ring.Catalysis and Oxidation :

Copper triflate and ionic liquids have been used as catalysts to facilitate the formation of pyrazoline rings, followed by in situ oxidation to obtain pyrazole derivatives when required.

One-Pot Dehydrogenation and Substitution Processes

Processes involving one-pot synthesis and dehydrogenation steps have been described for related pyrazole derivatives.

Process Description :

For example, 1-(4-chlorophenyl)-pyrazolidin-3-one can be dehydrogenated in the presence of an oxidizing agent and base to yield pyrazole derivatives. Although this exact method is reported for 4-chlorophenyl analogs, similar strategies can be adapted for 3-chlorophenyl substituted compounds.Advantages :

One-pot processes reduce isolation steps and improve efficiency. Use of molecular oxygen or air as oxidants is environmentally favorable.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Cyclocondensation of Chalcones | Chalcones + hydrazines, reflux in ethanol or similar solvent | Straightforward, good yields | Requires preparation of substituted chalcones |

| Multicomponent Domino Reactions | Arylglyoxals + pyrazol-5-amines, DMF, acid promoter | Allows complex fused derivatives | Sensitive to steric hindrance, reaction control needed |

| Cyclocondensation with 1,3-dicarbonyls | 1,3-dicarbonyl compounds + aryl hydrazines, aprotic solvents + acid | High regioselectivity, good yields | Requires strong acid, optimized solvent system |

| One-Pot Dehydrogenation Processes | Pyrazolidin-3-one derivatives + oxidizing agent + base | Efficient, fewer isolation steps | Mainly reported for 4-chlorophenyl analogs; adaptation needed |

Detailed Research Findings

Joshi et al. demonstrated efficient synthesis of 5-aryl-3-cyclopropyl-4,5-dihydropyrazoles via cyclization of chalcones with hydrazine derivatives, highlighting that chloro-substituents on the phenyl ring are well tolerated and can enhance biological activity.

Domino reactions involving arylglyoxals and pyrazol-5-amines with cyclopropyl groups at the 3-position have been shown to proceed with moderate to good yields, with the steric and electronic nature of substituents influencing the reaction pathway and product distribution.

Optimized cyclocondensation protocols using aprotic dipolar solvents and strong acid additives improve yield and regioselectivity in pyrazoline formation from 1,3-dicarbonyl compounds and aryl hydrazines, providing a versatile route to substituted pyrazolines including those with 3-chlorophenyl groups.

One-pot dehydrogenation and substitution processes, while mainly reported for 4-chlorophenyl analogs, offer a promising approach for efficient synthesis of related pyrazole derivatives, potentially adaptable for 3-chlorophenyl-substituted compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or chalcone analogs. For example, substituted pyrazolones are synthesized by reacting 3-chlorophenyl hydrazine with cyclopropane-containing β-keto esters under acidic or reflux conditions. Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of hydrazine to carbonyl precursor), solvent selection (ethanol or acetic acid), and reaction time (12–24 hours). Purification via recrystallization from ethanol or column chromatography improves purity .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR to confirm substituent positions (e.g., cyclopropyl CH at δ ~1.0–1.5 ppm, pyrazolone carbonyl at δ ~160–170 ppm).

- X-ray crystallography : Resolve dihedral angles between the chlorophenyl, cyclopropyl, and pyrazolone rings to confirm stereoelectronic effects (e.g., dihedral angles <20° indicate conjugation) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 236.7).

- Elemental analysis : Match experimental C/H/N/Cl values to theoretical calculations (e.g., C 66.5%, H 4.1%) .

Q. What solvent systems are suitable for solubility testing, and how does structural modification affect stability?

- Methodological Answer : The compound is lipophilic due to aromatic and cyclopropyl groups. Test solubility in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol). Stability studies should assess hydrolysis susceptibility (e.g., pyrazolone ring opening under strong acidic/basic conditions). Structural analogs with electron-withdrawing groups (e.g., nitro) on the chlorophenyl ring show enhanced thermal stability (TGA/DSC analysis recommended) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Core modifications : Replace the cyclopropyl group with bulkier substituents (e.g., isopropyl) to study steric effects on bioactivity.

- Substituent effects : Introduce electron-donating groups (e.g., methoxy) on the chlorophenyl ring to modulate electronic distribution and binding affinity.

- Bioassay integration : Test analogs for antimicrobial activity (MIC assays) or enzyme inhibition (e.g., COX-2). Pyrazolones with 4-methoxyphenyl substitutions show improved antibacterial potency due to increased membrane penetration .

Q. What computational methods are effective for predicting reactivity and interaction mechanisms?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution.

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the pyrazolone carbonyl and active-site residues.

- MD simulations : Assess conformational stability in aqueous/lipid environments (e.g., GROMACS) to predict pharmacokinetic behavior .

Q. How can contradictions in reported synthetic yields or biological data be resolved?

- Methodological Answer :

- Reproducibility checks : Replicate experiments under identical conditions (solvent, catalyst, temperature). For example, yields >80% require strict anhydrous conditions .

- Meta-analysis : Compare bioactivity datasets using statistical tools (e.g., ANOVA) to identify outliers. Discrepancies in antimicrobial results may stem from strain-specific resistance .

- Advanced characterization : Use LC-MS/MS to detect trace impurities affecting biological assays .

Q. What environmental fate studies are relevant for assessing ecological risks?

- Methodological Answer :

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via HPLC. Pyrazolones with electron-withdrawing groups degrade faster.

- Biodegradation : Use OECD 301F tests with activated sludge to measure half-life.

- Ecotoxicity : Perform Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests. Chlorinated derivatives often show higher aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。